In Vitro Potency: Glucokinase Activator 6 Exhibits Sub-100 nM EC50, but is Less Potent than Lead Clinical Candidates
In a direct comparison from a commercial vendor database, Glucokinase activator 6 (compound 9) demonstrates an EC50 of 0.09 μM (90 nM) for glucokinase activation . This value is approximately 1.5-fold less potent than the clinical candidate AZD1656, which exhibits an EC50 of 60 nM (0.06 μM) when assayed under comparable conditions on the same platform . The potency of Glucokinase activator 6 is intermediate within the broader class, falling between the more potent GKA50 (EC50 = 0.03 μM) and the less potent PSN-GK1 (EC50 = 0.13 μM) .
| Evidence Dimension | Enzymatic Potency (EC50) |
|---|---|
| Target Compound Data | 0.09 μM (90 nM) |
| Comparator Or Baseline | AZD1656: 60 nM; GKA50: 30 nM; PSN-GK1: 130 nM |
| Quantified Difference | Glucokinase activator 6 is 1.5-fold less potent than AZD1656; 3-fold less potent than GKA50; 1.4-fold more potent than PSN-GK1. |
| Conditions | Glucokinase enzyme assay; vendor-reported EC50 values. |
Why This Matters
This intermediate potency allows researchers to study glucokinase activation without the maximal enzyme engagement seen with ultra-potent clinical candidates, which may be relevant for investigating partial activation states or combination therapies.
